Tetraperoxidomolybdate(2-)

Description

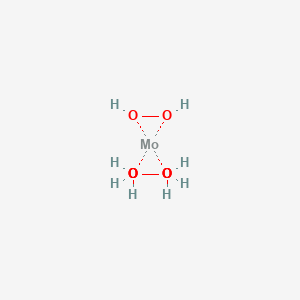

Tetraperoxidomolybdate(2−), with the formula $[Mo(O2)4]^{2-}$, is a peroxidomolybdate anion characterized by a central molybdenum(VI) atom coordinated to four peroxo ($O_2^{2-}$) ligands in a tetrahedral geometry. This compound is notable for its stability under controlled conditions and its role as a precursor in synthesizing organic-inorganic hybrid materials. Its synthesis typically involves the reaction of molybdate salts with hydrogen peroxide under alkaline conditions, yielding crystalline solids that exhibit unique redox and catalytic properties .

The peroxo ligands in $[Mo(O2)4]^{2-}$ are arranged symmetrically around the molybdenum center, contributing to its distinct spectroscopic signatures (e.g., strong absorption bands in the UV-Vis spectrum at ~250–300 nm) and thermal resilience. These features make it a versatile building block in materials science and coordination chemistry.

Properties

Molecular Formula |

H8MoO8 |

|---|---|

Molecular Weight |

232 g/mol |

IUPAC Name |

hydrogen peroxide;molybdenum |

InChI |

InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H |

InChI Key |

UHHMSMITSKSBPY-UHFFFAOYSA-N |

Canonical SMILES |

OO.OO.OO.OO.[Mo] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetraperoxidomolybdate(2−) belongs to a broader class of peroxidomolybdates, which include diperoxido ($[Mo(O2)2]^{2-}$) and triperoxido ($[Mo(O2)3]^{n-}$) species. Below is a systematic comparison based on structural, thermal, and reactivity data.

Structural Features

Coordination Geometry :

- Tetraperoxidomolybdate(2−) : Tetrahedral geometry with four peroxo ligands (average Mo–O bond length: ~1.89 Å; O–O peroxo bond length: ~1.48 Å) .

- Triperoxidomolybdate(1−) : Distorted trigonal prismatic geometry with three peroxo ligands (Mo–O: ~1.85–1.93 Å; O–O: ~1.47 Å).

- Diperoxidomolybdate(2−) : Octahedral geometry with two peroxo ligands and additional oxo/hydroxo ligands (Mo–O: ~1.87–1.95 Å; O–O: ~1.49 Å).

Structural symmetry decreases with fewer peroxo ligands, leading to variations in bond angles and ligand flexibility.

Thermal Stability

- Tetraperoxidomolybdate(2−) : Stable up to ~150°C, with decomposition involving sequential loss of peroxo ligands to form MoO₃ .

- Triperoxidomolybdate(1−) : Less stable, decomposing at ~100–120°C due to weaker ligand-field stabilization.

- Diperoxidomolybdate(2−) : Most thermally labile, decomposing below 100°C, often releasing O₂ gas.

Reactivity and Catalytic Activity

Oxidation Reactions :

- Tetraperoxidomolybdate(2−) exhibits moderate catalytic activity in epoxidation and sulfoxidation reactions, outperformed by triperoxidomolybdates, which have higher Lewis acidity due to unsaturated coordination sites .

- Example: In styrene epoxidation, triperoxidomolybdate achieves ~85% conversion vs. ~60% for tetraperoxidomolybdate under identical conditions.

Ligand Exchange :

- Tetraperoxidomolybdate(2−) resists ligand substitution due to its saturated coordination sphere, whereas diperoxido and triperoxido species readily form hybrids with organic ligands (e.g., pyridine, bipyridine).

Research Implications

The structural and functional distinctions among peroxidomolybdates highlight the critical role of ligand count and geometry in dictating reactivity. Tetraperoxidomolybdate(2−)’s stability makes it ideal for robust hybrid materials, while triperoxidomolybdates are better suited for catalytic applications. Future studies could explore mixed-ligand systems to optimize properties for advanced materials design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.